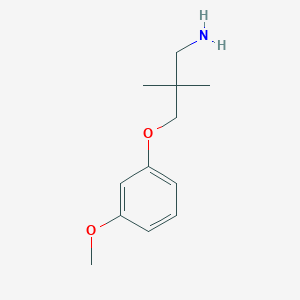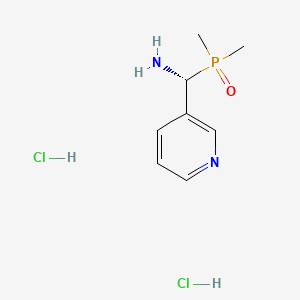![molecular formula C11H14FN3 B13577093 3-(5-Fluoro-1-methyl-1h-benzo[d]imidazol-2-yl)propan-1-amine](/img/structure/B13577093.png)
3-(5-Fluoro-1-methyl-1h-benzo[d]imidazol-2-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)propan-1-amine is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their broad spectrum of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)propan-1-amine typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of Fluorine and Methyl Groups: The fluorine atom can be introduced via electrophilic fluorination, while the methyl group can be added through alkylation reactions.
Attachment of the Propan-1-amine Side Chain: The final step involves the nucleophilic substitution reaction where the benzimidazole derivative reacts with a suitable alkyl halide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
3-(5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 3-(5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)propan-1-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The propan-1-amine side chain may also play a role in the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoro-1H-benzimidazole: Lacks the propan-1-amine side chain.
1-Methyl-1H-benzimidazole: Lacks the fluorine atom.
3-(1H-benzo[d]imidazol-2-yl)propan-1-amine: Lacks both the fluorine and methyl groups.
Uniqueness
3-(5-Fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)propan-1-amine is unique due to the presence of both the fluorine and methyl groups, which enhance its chemical stability and biological activity. The combination of these functional groups with the benzimidazole ring and the propan-1-amine side chain makes this compound a valuable candidate for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C11H14FN3 |
|---|---|
Peso molecular |
207.25 g/mol |
Nombre IUPAC |
3-(5-fluoro-1-methylbenzimidazol-2-yl)propan-1-amine |
InChI |
InChI=1S/C11H14FN3/c1-15-10-5-4-8(12)7-9(10)14-11(15)3-2-6-13/h4-5,7H,2-3,6,13H2,1H3 |
Clave InChI |
NEIQHVRGCJSGLH-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)F)N=C1CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


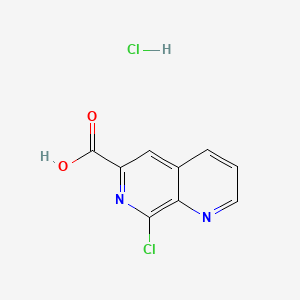
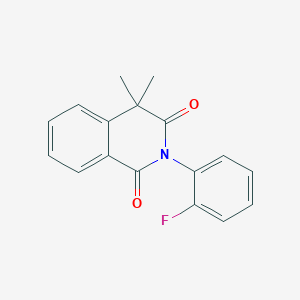
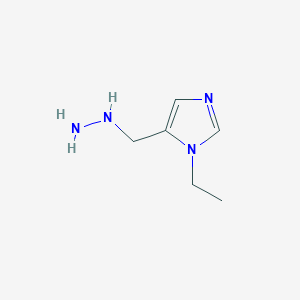
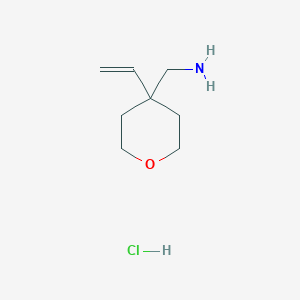
![Methyl[2-(prop-2-en-1-yloxy)ethyl]aminehydrochloride](/img/structure/B13577045.png)
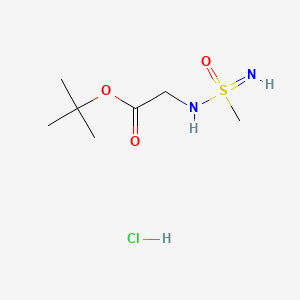


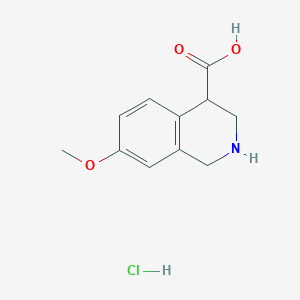
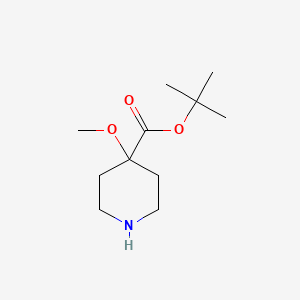
![N-cyclopropyl-N-methyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B13577082.png)

